1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine
Overview
Description
1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine is a synthetic compound known for its diverse applications in medicinal chemistry. This compound features a piperazine ring substituted with a chlorophenyl group, a phenylmethyl group, and a phenylsulfonyl group, contributing to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary targets of 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine are H1 histamine receptors . These receptors play a crucial role in allergic reactions, causing symptoms such as inflammation, itching, and bronchoconstriction .
Mode of Action
This compound acts as an antagonist at H1 histamine receptors . By binding to these receptors, it prevents histamine from exerting its effects, thereby alleviating allergic symptoms .
Biochemical Pathways
The compound’s action on H1 histamine receptors affects the histamine signaling pathway . This pathway is involved in various physiological processes, including immune response, gastric acid secretion, and neurotransmission . By blocking this pathway, the compound can reduce allergic reactions .
Pharmacokinetics
Like other piperazine derivatives, it is likely to be well-absorbed orally, metabolized in the liver, and excreted in the urine . Its ADME properties and their impact on bioavailability need further investigation.
Result of Action
By blocking H1 histamine receptors, this compound can alleviate the symptoms of allergic reactions, such as itching and inflammation . It has shown significant effects on both allergic asthma and allergic itching in in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine typically involves multi-step organic reactions. One common method starts with the reaction of 4-chlorobenzyl chloride with phenylmagnesium bromide to form 4-chlorophenylphenylmethane. This intermediate is then reacted with piperazine in the presence of a base such as sodium hydride to yield 1-[(4-chlorophenyl)phenylmethyl]piperazine. Finally, the sulfonylation of this intermediate with phenylsulfonyl chloride in the presence of a base like triethylamine produces the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Cetirizine: Another piperazine derivative with antihistamine properties.
Levocetirizine: The active enantiomer of cetirizine, known for its higher potency and fewer side effects.
Diphenhydramine: A classic antihistamine with a different chemical structure but similar therapeutic effects.
Uniqueness: 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a phenylsulfonyl group is not commonly found in other antihistamines, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-[(4-chlorophenyl)-phenylmethyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O2S/c24-21-13-11-20(12-14-21)23(19-7-3-1-4-8-19)25-15-17-26(18-16-25)29(27,28)22-9-5-2-6-10-22/h1-14,23H,15-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJJNZAAMVPVFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391052-52-0 | |
Record name | 1-(benzenesulfonyl)-4-[(4-chlorophenyl)-phenylmethyl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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